molecular formula C6H8Na12O25P6 B571105 Phytic acid dodecasodium salt hydrate CAS No. 123408-98-0

Phytic acid dodecasodium salt hydrate

Cat. No.: B571105
CAS No.: 123408-98-0
M. Wt: 941.83 g/mol
InChI Key: IHFMYFHNGBHKCG-UHFFFAOYSA-B
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Description

Discovery and Characterization

The foundational discovery of phytic acid occurred in 1903, marking the beginning of extensive research into this phosphorus-rich compound. The early characterization efforts focused on understanding the basic chemical properties and biological significance of this molecule, which was initially identified in plant tissues. Subsequent investigations revealed the presence of phytase activity in rice bran, as documented in early twentieth-century studies, establishing the enzymatic basis for phytic acid metabolism.

The characterization of phytic acid dodecasodium salt hydrate specifically emerged from later research efforts aimed at understanding the various salt forms of the parent compound. Early researchers recognized that phytic acid could form complexes with different cations, leading to the development of standardized salt preparations for research and commercial applications. The dodecasodium salt hydrate form became particularly important due to its stability and solubility characteristics, making it suitable for various analytical and experimental purposes.

The systematic characterization of this compound involved extensive chemical analysis to determine its molecular structure, physical properties, and chemical behavior. Research teams employed various analytical techniques to establish the precise composition and structural arrangement of the molecule, including spectroscopic methods and crystallographic studies. These efforts contributed to the comprehensive understanding of the compound's chemical identity and laid the foundation for its subsequent applications in research and industry.

The development of standardized preparation methods for this compound represented a crucial advancement in the field, enabling reproducible research and commercial production. These methods involved careful control of reaction conditions, purification procedures, and quality control measures to ensure consistent product characteristics across different batches and suppliers.

Nomenclature and Chemical Identity

The chemical identity of this compound encompasses a complex nomenclature system reflecting its multifaceted chemical structure. According to comprehensive chemical databases, the compound is identified by the molecular formula C6H8Na12O25P6, with a calculated molecular weight of 941.83 grams per mole. This formulation represents the hydrated form of the dodecasodium salt, distinguishing it from anhydrous variants that may have different molecular weights and properties.

The compound is known by multiple synonymous names in scientific literature and commercial applications. These include myo-inositol hexakis(dihydrogen phosphate) dodecasodium salt hydrate, inositol hexaphosphate dodecasodium salt hydrate, and phytic acid sodium salt hydrate. The International Union of Pure and Applied Chemistry designation provides the systematic name: dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate;hydrate.

Chemical Abstract Service registry numbers provide additional identification parameters for this compound. The primary registry number is 123408-98-0, which specifically identifies the hydrated dodecasodium salt form. However, related forms of the compound carry different registry numbers, such as 17211-15-3 for certain commercial preparations. This variation in registry numbers reflects differences in hydration states, purity levels, and specific preparation methods employed by different manufacturers.

The molecular structure consists of an inositol ring core with six phosphate groups attached, neutralized by twelve sodium cations and associated with variable amounts of water molecules. This structural arrangement creates a highly charged molecule with significant solubility in aqueous solutions and distinctive chemical behavior. The phosphate groups are arranged in specific stereochemical positions around the inositol ring, creating a unique three-dimensional structure that influences the compound's biological activity and chemical interactions.

Spectroscopic characterization provides additional details about the molecular structure and identity. Nuclear magnetic resonance spectroscopy reveals characteristic patterns for the phosphorus-31, carbon-13, and proton environments within the molecule. These spectroscopic signatures serve as important analytical tools for confirming the identity and purity of commercial preparations and research samples.

Significance in Plant Biochemistry

This compound represents the salt form of inositol hexaphosphate, which serves as the major storage form of phosphorus in seeds and constitutes a fundamental component of plant biochemistry. Research demonstrates that this compound accounts for approximately 80 percent of the total phosphorus content in cereal seeds, highlighting its critical role in plant phosphorus metabolism and storage mechanisms. The significance of this compound extends beyond simple nutrient storage, encompassing complex regulatory functions that influence plant growth, development, and stress responses.

In plant cellular systems, the compound functions as a primary phosphate storage depot, accumulating in specialized cellular organelles called globoids during seed development. This storage mechanism enables plants to concentrate essential phosphorus nutrients in seeds, providing the necessary resources for early seedling growth and development. The biosynthesis of this compound involves complex enzymatic pathways that convert glucose-6-phosphate through multiple intermediate steps, ultimately producing the fully phosphorylated inositol derivative.

Recent research has revealed sophisticated regulatory mechanisms governing the accumulation of inositol hexaphosphate in plant tissues. Studies have identified specific receptor-like cytoplasmic kinases that coordinate the synthesis and accumulation of this compound through complex protein interactions and phosphorylation cascades. These regulatory systems involve multiple enzymatic components, including inositol polyphosphate kinases and phospholipase enzymes, which work together to control the timing and extent of phytic acid accumulation during seed development.

The compound also plays important roles in plant cell wall biosynthesis and structural development. Inositol-derived components serve as essential precursors for polysaccharide production, contributing to the formation and maintenance of plant cell walls. This function extends beyond simple structural support to include involvement in plant defense mechanisms and stress tolerance responses.

Environmental stress conditions significantly influence the metabolism and accumulation of this compound in plant tissues. Research indicates that salt stress and other environmental challenges can alter the patterns of inositol phosphate metabolism, suggesting that these compounds may serve as important stress response molecules. This regulatory function adds another dimension to the biological significance of this compound in plant biochemistry.

Research Evolution and Current Status

The research landscape surrounding this compound has evolved significantly since its initial discovery, progressing from basic chemical characterization to sophisticated molecular biology investigations and practical applications. Contemporary research focuses on understanding the detailed mechanisms of biosynthesis, regulation, and biological function, employing advanced analytical techniques and molecular genetic approaches to uncover the complex roles of this compound in biological systems.

Modern research methodologies have revolutionized the study of this compound, particularly in the areas of isolation, purification, and analytical characterization. Advanced techniques such as ion exchange chromatography, high-performance liquid chromatography, and mass spectrometry have enabled researchers to achieve unprecedented levels of purity and analytical precision. These technological advances have facilitated more detailed studies of the compound's biological activities and chemical properties.

Current research priorities include the development of modified microorganisms and enzymatic systems for the biodegradation of inositol hexaphosphate compounds. Studies have successfully isolated and characterized bacteria capable of utilizing this compound as a sole phosphorus source, opening new avenues for biotechnological applications. These investigations employ sophisticated molecular biology techniques to identify and characterize the enzymatic pathways involved in compound degradation and utilization.

The agricultural and environmental significance of this compound has driven extensive research into plant breeding and genetic engineering approaches. Scientists are investigating methods to reduce the accumulation of this compound in crop seeds while maintaining plant viability and productivity. These efforts involve complex genetic analyses and the development of low-phytate crop varieties that could improve the nutritional value of plant-based foods.

Commercial applications and product development represent another important aspect of current research activities. Multiple companies now manufacture and supply this compound for research and industrial applications, with products available in various purities and specifications. Quality control standards and analytical methods continue to evolve to meet the demands of diverse applications ranging from basic research to specialized industrial processes.

The integration of advanced analytical techniques with biological research has led to new insights into the cellular and molecular functions of this compound. Research groups are employing sophisticated imaging techniques, proteomics approaches, and systems biology methods to understand the complex networks of interactions involving inositol phosphates in cellular systems. These interdisciplinary approaches are revealing previously unknown aspects of the compound's biological significance and potential applications.

Future research directions include the exploration of therapeutic applications, environmental remediation technologies, and novel biotechnological processes involving this compound. The growing understanding of its biochemical properties and biological functions continues to drive innovation in multiple fields, from agriculture and nutrition to environmental science and biotechnology.

Properties

IUPAC Name

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.12Na.H2O/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;1H2/q;12*+1;/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFMYFHNGBHKCG-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Na12O25P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718694
Record name Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123408-98-0, 14306-25-3
Record name Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phytic acid (sodium salt) can be synthesized through the neutralization of phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the desired pH is reached. The resulting solution is then evaporated to obtain the sodium salt in solid form .

Industrial Production Methods: Industrial production of phytic acid (sodium salt) often involves extraction from plant sources such as rice bran, corn, and soybeans. The extraction process includes milling the plant material, followed by solvent extraction using water or dilute acid. The extract is then neutralized with sodium hydroxide to form the sodium salt, which is subsequently purified and dried .

Chemical Reactions Analysis

Types of Reactions: Phytic acid (sodium salt) undergoes various chemical reactions, including hydrolysis, chelation, and complexation. It does not typically undergo oxidation or reduction reactions due to its stable phosphate groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phytic acid (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Phytic acid (sodium salt) exerts its effects primarily through its strong chelation ability. It binds to metal ions such as calcium, magnesium, iron, and zinc, forming stable complexes that prevent these ions from participating in biological processes. This chelation mechanism is responsible for its antioxidant properties, as it reduces the availability of metal ions that can catalyze the formation of reactive oxygen species. Additionally, phytic acid (sodium salt) can interfere with mineral absorption in the gastrointestinal tract by forming insoluble complexes with dietary minerals .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 923.8 g/mol (anhydrous); 1022.8 g/mol (hydrated form with 5.5 H₂O molecules) .
  • Solubility : 50–250 mg/mL in water, depending on hydration state .
  • Functionality : Acts as a potent chelator of multivalent metal ions (e.g., Fe³⁺, Zn²⁺, Ca²⁺) and inhibits enzymes like xanthine oxidase (IC₅₀ = 6 mM) .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares phytic acid dodecasodium salt hydrate with related phytic acid derivatives and free phytic acid:

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Applications
This compound C₆H₁₈O₂₄P₆·12Na·xH₂O 923.8 (anhydrous) 50–250 mg/mL Analytical standards, microbiology, chelation
Phytic acid (free acid) C₆H₁₈O₂₄P₆ 660.04 Insoluble Metal chelation, antioxidant studies
Phytic acid dipotassium salt C₆H₁₆O₂₄P₆·2K 836.3 High Inhibits β-secretase 1 (BACE1) in Alzheimer’s research
Phytic acid sodium salt hydrate C₆H₆Na₁₂O₂₄P₆·xH₂O Variable >50 mg/mL General chelation, food preservation

Analytical Utility

  • Precision : this compound produces linear standard curves (R² > 0.99) in ferric precipitation assays, critical for quantifying phytate in crop samples .
  • Contrast with Other Salts: Unlike dipotassium or monosodium salts, its high sodium content ensures stability in acidic buffers (e.g., 0.2–0.8 N HCl), reducing precipitation artifacts .

Industrial and Environmental Use

  • Food Science : Used to study antinutritional effects of phytate in cereals, whereas free phytic acid is avoided due to poor solubility .
  • Bioremediation : Enhances phosphate uptake in plants when combined with phosphate-solubilizing bacteria, outperforming tricalcium phosphate in volcanic soils .

Research Findings and Contradictions

  • Solubility Discrepancy : Reported solubility ranges from 50 mg/mL to 250 mg/mL, likely due to variations in hydration states or purity grades .
  • Analytical Reproducibility : Standard solutions prepared from this compound show <2% deviation in concentration assays, ensuring reliability in crop nutrient studies .

Biological Activity

Phytic acid dodecasodium salt hydrate, also known as sodium phytate, is a salt form of phytic acid (inositol hexakisphosphate) that plays significant roles in biological systems. This compound is notable for its chelating properties and its potential health benefits, particularly in cancer prevention and metabolic processes.

  • Chemical Formula : C6H6Na12O24P6
  • Molecular Weight : 923.8 g/mol
  • CAS Number : 14306-25-3
  • Appearance : White powder
  • Solubility : Soluble in various organic solvents including chloroform, DMSO, and acetone .

Inhibition of Digestive Enzymes

Phytic acid dodecasodium salt has demonstrated inhibitory effects on digestive proteases and α-amylase. Studies indicate that it can reduce the activity of these enzymes in fish species such as Labeo rohita, Catla catla, and Cirrhinus mrigala. This suggests a potential application in aquaculture to enhance nutrient absorption and growth rates .

Cancer Prevention

Research has highlighted the role of phytic acid in cancer prevention. A study involving male F344 rats examined the effects of dietary supplementation with phytic acid and its salts on urinary bladder carcinogenesis. The results indicated that sodium phytate significantly promoted the development of preneoplastic lesions when combined with a carcinogen. This suggests that while phytic acid has potential health benefits, its sodium salt may have complex interactions in cancer biology .

Phytic acid's biological activity can be attributed to several mechanisms:

  • Chelation : Its ability to chelate divalent and trivalent cations enhances mineral bioavailability while potentially reducing toxicity from heavy metals.
  • Regulation of mRNA Export : In yeast models, phytic acid interacts with nuclear pore proteins to facilitate mRNA export, indicating a role in gene expression regulation .
  • Antioxidant Properties : Phytic acid exhibits antioxidant activities, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Urinary Bladder Carcinogenesis Study :
    • Objective : To evaluate the effects of phytic acid and its salts on urinary bladder cancer promotion.
    • Methodology : Male F344 rats were initiated with a carcinogen followed by dietary supplementation with various forms of phytic acid.
    • Findings : Sodium phytate significantly increased the incidence of neoplastic lesions compared to controls, indicating a promoting effect on carcinogenesis .
  • Digestive Enzyme Inhibition in Fish :
    • Objective : To assess the impact of sodium phytate on digestive enzyme activity in aquaculture.
    • Methodology : Fish were fed diets supplemented with sodium phytate, and enzyme activities were measured.
    • Findings : A marked decrease in α-amylase activity was observed, suggesting improved nutrient utilization .

Comparative Analysis of Phytic Acid Forms

FormBiological ActivitySolubilityPotential Applications
Phytic AcidAntioxidant, chelationPoorly solubleDietary supplement
Sodium PhytateEnzyme inhibition, potential carcinogenHighly solubleAquaculture, cancer research
Potassium PhytateSimilar to sodium but less studiedSolubleNutritional studies

Q & A

Q. How to prepare standard solutions of phytic acid dodecasodium salt hydrate for quantifying phytate in plant samples?

To prepare stock solutions, dissolve this compound in 0.65 M HCl at a concentration of 5 mg/mL. For working standards, dilute the stock with 0.65 M HCl (1:1 ratio). A standard curve can be generated using aliquots ranging from 50 µg to 1000 µg phytate, adjusted to 300 µL with 0.65 M HCl . For ion chromatography validation, dissolve the compound in 0.48% HCl and compare against a pre-established standard curve .

Q. What are the optimal storage conditions for maintaining the stability of this compound?

Store the compound in powder form at -20°C for up to 3 years. For aqueous solutions, use -80°C for 2 years. Ensure airtight containers to prevent moisture absorption, as the compound is hygroscopic. Purity (>98%) should be verified via HPLC or ion chromatography before use, as degradation can affect metal-chelating properties .

Q. What is the biochemical mechanism underlying xanthine oxidase (XO) inhibition by this compound?

The compound inhibits XO by targeting its superoxide-generating domain, with an IC50 of 6 mM. It also blocks uric acid formation from xanthine (IC50 ~30 mM) by interfering with substrate conversion. This dual inhibition suggests distinct binding sites for superoxide generation and uric acid synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for xanthine oxidase inhibition?

Discrepancies in IC50 values (e.g., 6 mM vs. 30 mM) arise from differences in assay conditions. The lower IC50 (6 mM) reflects inhibition of superoxide generation, while the higher value (30 mM) corresponds to uric acid suppression. To reconcile data, use standardized protocols: (i) measure superoxide via cytochrome c reduction at 550 nm, and (ii) quantify uric acid spectrophotometrically at 295 nm. Control pH (3.05–7.4) and ionic strength, as these affect XO activity .

Q. What methodological considerations are necessary when using this compound as a metal chelator in cell culture studies?

this compound strongly chelates Zn²⁺, Ca²⁺, and Fe³⁺, which may inadvertently deplete essential metals in media. To mitigate interference:

  • Pre-treat media with the compound and remove via filtration before cell exposure.
  • Supplement cultures with non-chelated metal analogs (e.g., Fe³⁺-citrate).
  • Validate metal depletion using atomic absorption spectroscopy .

Q. What chromatographic techniques are recommended for validating purity and quantifying degradation products?

Use reversed-phase HPLC with a C18 column (e.g., Ultrasep ES 100 RP18) and a mobile phase of formic acid:methanol:water:tetrabutylammonium hydroxide (44:56:5:1.5 v/v, pH 4.25). Detect lower-order inositol phosphates at 45°C with a flow rate of 0.2 mL/min. Compare retention times against a phytic acid standard, and quantify degradation products if peaks deviate from the reference .

Data Contradictions and Validation

  • Purity Variability : Commercial sources report purity levels from >90% to >98%. Cross-validate via ICP-MS for sodium content (theoretical Na: 35.7% in C6H6Na12O24P6) or titrate phosphate release after acid hydrolysis .
  • Solubility Conflicts : While solubility is cited as 250 mg/mL in water, some protocols use acidic buffers (0.65 M HCl) to prevent precipitation. Confirm solubility under experimental pH conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.